2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- , also known as nordiazepam , belongs to the benzodiazepine class of compounds. It is a derivative of diazepam and exhibits anxiolytic, muscle relaxant, and anticonvulsant properties .
Synthesis Analysis
The synthesis of nordiazepam involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with appropriate reagents. For instance, one method involves reacting nordiazepam with TBAB (tetra-n-butylammonium bromide) and DABCO (1,4-diazabicyclo[2.2.2]octane) under specific conditions .
Scientific Research Applications
Synthetic Aspects and Chemical Transformations
Benzodiazepines, including the 2H-1,4-Benzodiazepin-2-one scaffold, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The synthetic strategies for these compounds have evolved, utilizing o-phenylenediamine as a precursor. This advancement aids in exploring novel methods for synthesizing biologically active moieties with potential applications in drug discovery (Teli, Sunita et al., 2023).
Biological Activities and Pharmacological Profiles
Research has demonstrated that benzodiazepines and their derivatives exhibit various biological activities, including actions as tranquilizers, antidepressants, and calcium channel blockers. The pharmacological profile of these compounds, such as clonazepam, includes a broad spectrum of activity against different types of epilepsy, highlighting their significance in therapeutic applications (Dighe, N. et al., 2015; Finder, R. M. et al., 1976).
Mechanism of Action
Target of Action
It is related to diazepam , a well-known benzodiazepine, which primarily targets gamma-aminobutyric acid (GABA) receptors in the brain. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability.
Result of Action
Based on its similarity to diazepam , it may have anxiolytic, anticonvulsant, and muscle relaxant effects.
Action Environment
Disclaimer: The information provided here is based on the similarity of this compound to other benzodiazepines, specifically Diazepam
Properties
IUPAC Name |
7-chloro-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-2-8-6(3-7)4-11-5-9(13)12-8/h1-3,11H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRMHDRJRXITMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC(=O)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180534 | |
Record name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258850-08-7 | |
Record name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258850087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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